2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate
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Overview
Description
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea in the presence of a base . The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids . The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors may be used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrothiazoles and amines.
Substitution: Halogenated phenyl and thiazole derivatives.
Scientific Research Applications
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is unique due to its combination of a thiazole ring, phenyl group, and furan ring, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Furan Ring : Contributes to the compound's reactivity and biological properties.
- Thiazole Ring : Known for its diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
- Carbamoyl and Formamido Groups : These groups are often involved in enzyme interactions and can enhance biological activity.
Research indicates that compounds containing furan and thiazole moieties often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : Many derivatives have shown potential as enzyme inhibitors, particularly in relation to tyrosinase, which is involved in melanin production.
- Antimicrobial Activity : The thiazole ring is associated with antimicrobial properties, potentially making the compound effective against various pathogens.
Antioxidant Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for combating oxidative stress-related diseases.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses moderate to strong antibacterial activity, making it a candidate for further development in treating infections.
Enzyme Inhibition Studies
A significant area of research has focused on the inhibition of tyrosinase. The following table summarizes the inhibitory effects observed in related compounds:
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Compound A | 0.0433 | Mixed |
Compound B | 0.28 | Competitive |
This compound | TBD | TBD |
Note : The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values indicating higher potency.
Study 1: Tyrosinase Inhibition
In a recent study evaluating furan derivatives for their tyrosinase inhibitory activity, it was found that modifications to the phenyl ring significantly affected activity levels. The presence of hydroxyl groups enhanced inhibition potency, suggesting structural optimization could lead to more effective inhibitors.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, highlighting their potential as alternative therapeutic agents.
Properties
Molecular Formula |
C18H15N3O5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl]amino]ethyl furan-2-carboxylate |
InChI |
InChI=1S/C18H15N3O5S/c22-15(19-8-10-26-17(24)14-7-4-9-25-14)16(23)21-18-20-13(11-27-18)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21,23) |
InChI Key |
IVEGAMWQFAPRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCOC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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